1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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Overview
Description
1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that features a unique combination of pyrazole and thiopyrano structures
Preparation Methods
The synthesis of 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with β-diketones under mild conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Thiopyrano Ring: This can be accomplished through intramolecular cyclization reactions, often facilitated by the presence of a suitable base or catalyst.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yields and purity.
Chemical Reactions Analysis
1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole and thiopyrano derivatives.
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can be compared with other similar compounds, such as:
1-Isopropyl-3-(trifluoromethyl)pyrazole: This compound lacks the thiopyrano ring, making it less complex and potentially less versatile in its applications.
1-Methyl-3-(trifluoromethyl)-4-pyrazole carboxylic acid: This compound features a carboxylic acid group, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its combined pyrazole and thiopyrano structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13F3N2S |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-propan-2-yl-3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C10H13F3N2S/c1-6(2)15-8-3-4-16-5-7(8)9(14-15)10(11,12)13/h6H,3-5H2,1-2H3 |
InChI Key |
OCNUFEYFJIKNRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CSCC2)C(=N1)C(F)(F)F |
Origin of Product |
United States |
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